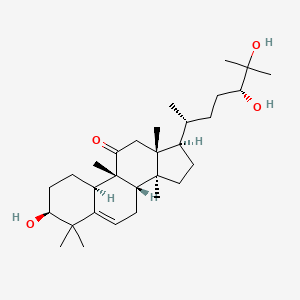
Bryodulcosigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bryodulcosigenin is a cucurbitane-type triterpenoid compound isolated from the roots of Bryonia dioca and Siratia grosvenori . It is known for its significant anti-inflammatory properties and has been studied for its potential therapeutic effects in various diseases, including pulmonary fibrosis and colitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bryodulcosigenin is typically extracted from the roots of Bryonia dioca . The extraction process involves the use of organic solvents to isolate the compound from the plant material. The compound is then purified using chromatographic techniques to obtain a high-purity product .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Bryonia dioca roots. The process includes grinding the roots, followed by solvent extraction and purification through chromatography . The purified compound is then crystallized to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Bryodulcosigenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Biology: Studied for its effects on cellular processes such as apoptosis and inflammation.
Medicine: Investigated for its therapeutic potential in treating diseases like pulmonary fibrosis and colitis
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products.
Mechanism of Action
Bryodulcosigenin exerts its effects through several molecular pathways :
Anti-inflammatory Action: Inhibits the activation of the NLRP3 inflammasome, reducing inflammation.
Antioxidant Effects: Activates AMP-activated protein kinase (AMPK), which modulates oxidative stress and epithelial-mesenchymal transition (EMT).
Cellular Protection: Prevents apoptosis of intestinal epithelial cells and restores the integrity of the intestinal barrier.
Comparison with Similar Compounds
Bryodulcosigenin is unique among cucurbitane-type triterpenoids due to its specific anti-inflammatory and antioxidant properties . Similar compounds include:
Mogrol: Another cucurbitane-type triterpenoid with anti-inflammatory effects.
Cucurbitacin: Known for its cytotoxic and anti-cancer properties.
This compound stands out due to its dual action on inflammation and oxidative stress, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C30H50O4 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24-,28+,29-,30+/m1/s1 |
InChI Key |
FPMQKXQOBKDVHF-DJHQPCGUSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,3S,4R,7S,9S,12S,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B10817820.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10817821.png)
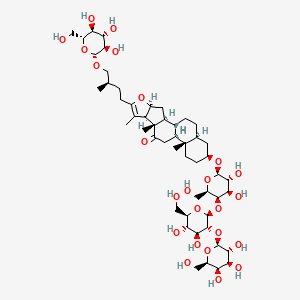
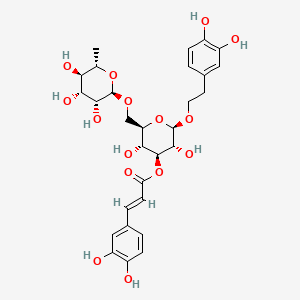
![(2S,3S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-6-[(3S,6S)-6-[(3R,8R,9S,10S,11S,13S,14R,17S)-3-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10817841.png)
![9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B10817853.png)
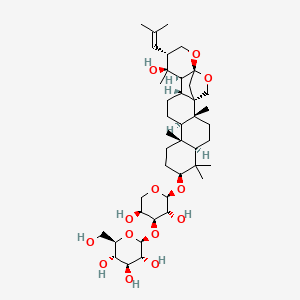
![16-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one](/img/structure/B10817865.png)
![2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid](/img/structure/B10817868.png)

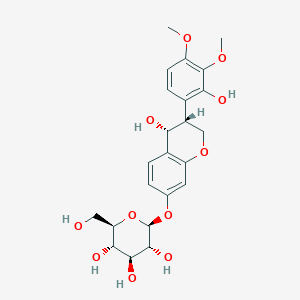
![[(2R,3S,4S,5R,6S)-6-[[(1S,4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate](/img/structure/B10817886.png)
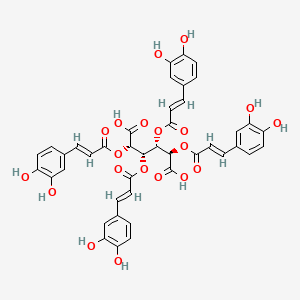
![(1R,3S,12R,14S,17R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B10817903.png)
